molecular formula C19H15ClN2O2 B11565634 2-(4-chlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide

Cat. No.: B11565634
M. Wt: 338.8 g/mol
InChI Key: NLTQCYJYHXVGPC-CIAFOILYSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group and a naphthylmethylidene group

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide undergoes various chemical reactions:

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide can be compared with similar compounds such as:

This detailed article provides a comprehensive overview of 2-(4-Chlorophenoxy)-N’-[(E)-(naphthalen-1-yl)methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C19H15ClN2O2/c20-16-8-10-17(11-9-16)24-13-19(23)22-21-12-15-6-3-5-14-4-1-2-7-18(14)15/h1-12H,13H2,(H,22,23)/b21-12+

InChI Key

NLTQCYJYHXVGPC-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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